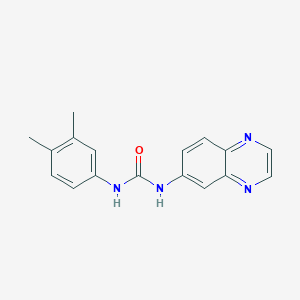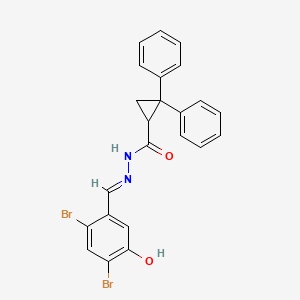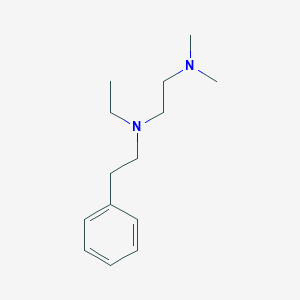
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea, also known as QNZ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ belongs to the class of quinoxaline derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea exerts its pharmacological effects by selectively inhibiting the phosphorylation of IκB kinase (IKK), a key upstream regulator of NF-κB activation. This leads to the inhibition of NF-κB nuclear translocation and subsequent downregulation of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea has been shown to exhibit anti-inflammatory and antitumor activities in various preclinical models. In a study conducted on mice with induced sepsis, N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea was found to significantly reduce the levels of pro-inflammatory cytokines and improve survival rates. In another study, N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea was found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
実験室実験の利点と制限
One of the major advantages of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea is its potent anti-inflammatory and antitumor activities, which make it an attractive therapeutic candidate. However, one of the limitations of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea is its poor solubility in aqueous solutions, which can limit its bioavailability and pharmacokinetic properties.
将来の方向性
The potential therapeutic applications of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea are vast, and several areas of research are currently being explored. Some of the future directions of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea research include:
1. Development of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea analogs with improved pharmacokinetic properties and potency.
2. Investigation of the role of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea in the regulation of immune responses and autoimmune disorders.
3. Exploration of the potential synergistic effects of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea in combination with other therapeutic agents.
4. Development of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea-based drug delivery systems for targeted delivery in cancer therapy.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea is a promising compound that exhibits potent anti-inflammatory and antitumor activities through the inhibition of NF-κB activation. Further research is needed to fully understand the potential therapeutic applications of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea and to develop more effective N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea analogs for clinical use.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea involves the reaction of 3,4-dimethylphenyl isocyanate with 6-aminoquinoxaline in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 246-248°C.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea exhibits potent anti-inflammatory and antitumor activities by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-quinoxalin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-3-4-13(9-12(11)2)20-17(22)21-14-5-6-15-16(10-14)19-8-7-18-15/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPVZVWWEUNGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)



![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)
![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)


![4-(dimethylamino)benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5874880.png)
![1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5874882.png)
![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)
